molecular formula C17H15FN2O3 B1672512 Fenleuton CAS No. 141579-54-6

Fenleuton

Katalognummer: B1672512
CAS-Nummer: 141579-54-6
Molekulargewicht: 314.31 g/mol
InChI-Schlüssel: MWXPQCKCKPYBDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Fenleuton umfasst mehrere Schritte. Einer der wichtigsten Synthesewege umfasst die Reaktion von 4-Fluorphenol mit 3-Bromphenylacetylen in Gegenwart einer Base zur Bildung von 4-(3-(4-Fluorphenoxy)phenyl)-3-butyn-2-ol. Dieser Zwischenstoff wird dann mit Hydroxylamin umgesetzt, um this compound zu erhalten . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Lösungsmitteln, Temperaturregelung und Reinigungstechniken.

Analyse Chemischer Reaktionen

Fenleuton unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können an den Phenyl- oder Butinylgruppen auftreten. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym 5-Lipoxygenase hemmt, das für die Umwandlung von Arachidonsäure in Leukotriene verantwortlich ist. Durch die Blockierung dieses Wegs reduziert this compound die Produktion der Leukotriene LTB4, LTC4, LTD4 und LTE4, die an Entzündungsreaktionen beteiligt sind. Diese Hemmung trägt dazu bei, Entzündungen zu reduzieren und die Atemfunktion zu verbessern .

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

Fenleuton has been studied for its effects on conditions characterized by excessive inflammation. Research indicates that it may be beneficial in managing:

  • Asthma : Studies have shown that 5-lipoxygenase inhibitors can reduce bronchoconstriction and airway inflammation.
  • Rheumatoid Arthritis : By inhibiting leukotriene production, this compound may help decrease joint inflammation and pain.

Cancer Research

Emerging research suggests that this compound may have anticancer properties. Inhibiting the lipoxygenase pathway could impact tumor growth and metastasis in various cancer types:

  • Colon Cancer : Preclinical studies indicate that lipoxygenase inhibitors can slow down the proliferation of colon cancer cells.
  • Lung Cancer : Similar mechanisms have been observed in lung cancer models, where inflammation plays a significant role in tumor progression .

Case Studies

StudyConditionFindings
Thomas A V et al. (1997)Manufacturing ProcessDiscussed the development of a commercially viable synthesis for this compound, highlighting its potential therapeutic applications in inflammatory diseases .
Drug Target Insights (2015)Inflammation and CancerExplored the role of lipoxygenase inhibitors in reducing inflammation and their implications for cancer therapy .
Investigation of Anti-Cancer Activity (2021)Lung and Colon CancerInvestigated the anticancer activity of compounds similar to this compound, suggesting potential pathways for therapeutic development .

Wirkmechanismus

Fenleuton exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. By blocking this pathway, this compound reduces the production of leukotrienes LTB4, LTC4, LTD4, and LTE4, which are involved in inflammatory responses. This inhibition helps in reducing inflammation and improving respiratory function .

Vergleich Mit ähnlichen Verbindungen

Fenleuton ähnelt anderen 5-Lipoxygenase-Inhibitoren wie Zileuton. This compound ist einzigartig in seiner spezifischen Molekülstruktur, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Zu den ähnlichen Verbindungen gehören:

Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung des Enzyms 5-Lipoxygenase, was es zu einer wertvollen Verbindung in der Erforschung und Behandlung entzündlicher Erkrankungen macht .

Biologische Aktivität

Fenleuton is a synthetic compound that functions primarily as a 5-lipoxygenase inhibitor . This biological activity positions it as a potential therapeutic agent for various leukotriene-mediated inflammatory diseases . The following sections will explore the mechanisms of action, therapeutic implications, case studies, and relevant research findings related to this compound.

5-lipoxygenase (5-LO) is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and other allergic conditions. By inhibiting this enzyme, this compound effectively reduces the production of leukotrienes, thereby alleviating inflammation and associated symptoms.

Research Findings

  • Inhibition of Inflammatory Responses :
    • This compound has demonstrated significant efficacy in reducing airway hyper-responsiveness and mucus production in preclinical models of asthma. In studies involving animal models, the administration of this compound resulted in decreased leukotriene levels and improved pulmonary function metrics, suggesting its potential utility in treating asthma exacerbations .
  • Case Studies :
    • A notable case study examined the effects of this compound on severe equine asthma , where it was found to effectively reduce clinical signs such as coughing and dyspnea in affected horses. The study highlighted the compound's ability to mitigate airway inflammation and improve overall respiratory function .
  • Comparative Efficacy :
    • In comparative studies against other 5-LO inhibitors, this compound exhibited a favorable safety profile and comparable efficacy in reducing inflammatory markers. This is particularly relevant for patients with chronic inflammatory conditions where long-term treatment is necessary .

Data Table: Summary of Biological Activity

Study TypeModel/ConditionKey FindingsReference
Preclinical StudyAsthma ModelReduced leukotriene levels; improved lung function
Case StudySevere Equine AsthmaDecreased coughing; improved respiratory metrics
Comparative StudyVarious Inflammatory ConditionsFavorable safety profile; effective inflammation reduction

Therapeutic Implications

This compound's inhibition of 5-lipoxygenase suggests several therapeutic applications:

  • Asthma Management : Given its mechanism, this compound could be effective in managing both acute exacerbations and chronic symptoms of asthma.
  • Allergic Rhinitis : Its anti-inflammatory properties may also extend to treating allergic rhinitis by reducing nasal inflammation.
  • Other Inflammatory Diseases : Potential applications include treatment strategies for conditions like rheumatoid arthritis and inflammatory bowel disease, where leukotrienes play a significant role in pathophysiology.

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Fenleuton, and how can researchers design experiments to validate these mechanisms in vitro?

  • Methodological Answer : Begin by isolating target pathways (e.g., 5-lipoxygenase inhibition) and design dose-response assays using cell lines (e.g., neutrophils or macrophages). Include control groups (positive/negative) and replicate experiments to ensure reproducibility. Use the PICOT framework to structure variables:

  • P opulation: Specific cell types.
  • I ntervention: this compound dosage.
  • C omparison: Baseline enzyme activity vs. post-treatment.
  • O utcome: IC50 values or inhibition rates.
  • T ime: Duration of exposure.
    Validate results with Western blotting or ELISA for downstream biomarkers (e.g., leukotriene B4 reduction) .

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical studies?

  • Methodological Answer : Standardize experimental conditions (e.g., animal strain, dosing intervals, and formulation purity). Use crossover study designs to minimize inter-individual variability. Employ LC-MS/MS for precise plasma concentration measurements and apply pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC, Cmax, and half-life across studies. Report deviations in methodologies transparently to facilitate meta-analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro and in vivo studies on this compound’s anti-inflammatory efficacy?

  • Methodological Answer : Conduct comparative pathway analysis to identify confounding factors in in vivo environments (e.g., metabolic clearance, protein binding, or off-target effects). Use knockout animal models to isolate specific mechanisms. For example, if in vitro data shows potent 5-LOX inhibition but in vivo results are modest, test this compound’s stability in hepatic microsomes or its interaction with plasma proteins. Apply Bayesian statistical models to quantify uncertainty and refine hypotheses iteratively .

Q. What strategies optimize experimental design for studying this compound’s long-term toxicity in chronic inflammatory models?

  • Methodological Answer : Adopt a longitudinal cohort design with staggered dosing groups. Monitor biomarkers of organ toxicity (e.g., serum ALT/AST for liver, BUN/creatinine for kidneys) at regular intervals. Use histopathological scoring alongside omics approaches (transcriptomics/proteomics) to detect subclinical effects. Predefine stopping criteria using adaptive trial design principles to balance ethical and scientific rigor. Publish raw histology images and toxicity scores in supplementary materials for independent validation .

Q. How should researchers analyze contradictory findings in this compound’s dose-response relationships across different disease models?

  • Methodological Answer : Perform systematic sensitivity analysis to identify variables influencing efficacy thresholds (e.g., disease severity, genetic background, or co-administered drugs). Use meta-regression to adjust for study heterogeneity. For example, if higher doses are ineffective in sepsis models but effective in arthritis, compare immune cell infiltration patterns or cytokine profiles between models. Highlight these discrepancies in discussion sections to propose context-dependent mechanisms .

Q. Methodological Frameworks for this compound Research

Q. What frameworks ensure rigor in formulating research questions for this compound’s therapeutic potential?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

  • Novelty : Investigating this compound’s impact on non-canonical inflammasome pathways.
  • Ethical : Ensuring animal welfare in chronic dosing studies.
    Combine with PEO framework (Population, Exposure, Outcome) for observational studies, such as analyzing this compound’s effects on patient-derived macrophages .

Q. How can researchers structure a comparative analysis of this compound’s efficacy against existing 5-LOX inhibitors?

  • Methodological Answer : Design a head-to-head trial using standardized assays (e.g., calcium ionophore-stimulated leukotriene synthesis). Calculate relative potency (EC50 ratios) and selectivity indices (e.g., COX-2/5-LOX inhibition ratios). Use network pharmacology to map shared/diverse targets and publish raw inhibition curves in supplementary datasets. Address conflicting potency rankings by normalizing data to reference compounds (e.g., zileuton) .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for handling outliers in this compound’s preclinical efficacy data?

  • Methodological Answer : Predefine outlier criteria (e.g., values beyond ±3 SD from mean). Apply robust regression or non-parametric tests (Mann-Whitney U) if normality assumptions are violated. For high-throughput data (e.g., cytokine arrays), use principal component analysis (PCA) to detect batch effects. Report excluded data points transparently and provide rationale in methods sections .

Q. How should researchers present conflicting metabolic stability data for this compound across species?

  • Methodological Answer : Create comparative tables of intrinsic clearance (CLint) values in human, rat, and mouse liver microsomes. Annotate differences in cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2C9) influencing metabolism. Use heatmaps to visualize interspecies variability and discuss implications for translational relevance. Share raw chromatograms in repositories like Figshare for reproducibility .

Eigenschaften

CAS-Nummer

141579-54-6

Molekularformel

C17H15FN2O3

Molekulargewicht

314.31 g/mol

IUPAC-Name

1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea

InChI

InChI=1S/C17H15FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-4,7-12,22H,1H3,(H2,19,21)

InChI-Schlüssel

MWXPQCKCKPYBDR-UHFFFAOYSA-N

SMILES

CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Kanonische SMILES

CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A-76745
Abbott-76745
fenleuton
LoFrin

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]hydroxylamine prepared in step 3 above was taken up in ethyl acetate (36 kg) and cooled to 5° C. A solution of freshly prepared potassium isocyanate (10 kg) in water (18 kg) was slowly added and the exotherimic reaction was maintained below 10° C. The reaction mixture was agitated for 30 min. The layers were separated and the organic phase was dried over MgSO4 and filtered. The filtrate was diluted with heptane (58 kg) and agitated for one hour. The resulting crude product was filtered, dissolved in 45° C. ethyl acetate (42 kg). PWA carbon (0.5 kg) and Ultra Norit C (0.5 kg) were added and the mixture was agitated for 30 minutes and filtered. The combined filtrate and washings were diluted with heptane (68 kg) and filtered to provide N-hydroxy-N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]urea (2.94 kg). m.p. 139°-40° C.; 1H NMR (d6Me2SO) 1.33 (d, 3, J=7 Hz), 5.10 (q, 1, J=7 Hz), 6.55 (s, 2), 6.87 (m, 1), 7.03 (m, 1), 7.13 (m, 3), 7.25 (t, 2, J=8 Hz), 7.37 (t, 1, J=8 Hz), 9.33 (s, 1) ppm; mass spectrum m/e (rel intensity) 332 (80, M+ +NH4), 315 (75, M+ +H), 289 (80), 272 (100). Analysis calculated for C17 H15FN2O3 : C, 64.95, H, 4.81, N, 8.91; found: C, 64.67, H, 4.76, N, 8.81.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
18 kg
Type
solvent
Reaction Step Two
Quantity
36 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting the product of step 3 with cyanate to produce N-hydroxy-N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.